molecular formula C11H20O3 B13956836 (4-Methoxy-cyclohexyl)acetic acid ethyl ester

(4-Methoxy-cyclohexyl)acetic acid ethyl ester

Cat. No.: B13956836
M. Wt: 200.27 g/mol
InChI Key: SPEGNRJZTWHONX-UHFFFAOYSA-N
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Description

(4-Methoxy-cyclohexyl)acetic acid ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular ester is derived from (4-Methoxy-cyclohexyl)acetic acid and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-cyclohexyl)acetic acid ethyl ester typically involves the esterification of (4-Methoxy-cyclohexyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-cyclohexyl)acetic acid ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (4-Methoxy-cyclohexyl)acetic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: (4-Methoxy-cyclohexyl)acetic acid and ethanol.

    Reduction: (4-Methoxy-cyclohexyl)methanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(4-Methoxy-cyclohexyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its ester functionality.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (4-Methoxy-cyclohexyl)acetic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release (4-Methoxy-cyclohexyl)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, methoxy-, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl acetate: A simpler ester with a similar functional group but without the cyclohexyl and methoxy substituents.

Uniqueness

(4-Methoxy-cyclohexyl)acetic acid ethyl ester is unique due to its specific structural features, including the cyclohexyl ring and methoxy group. These features can influence its reactivity, biological activity, and physical properties, making it distinct from other esters.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(4-methoxycyclohexyl)acetate

InChI

InChI=1S/C11H20O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h9-10H,3-8H2,1-2H3

InChI Key

SPEGNRJZTWHONX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(CC1)OC

Origin of Product

United States

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